4,6-Methanopyrido[3,2-c]pyridazine
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially designated as this compound according to the ninth edition of the Chemical Abstracts nomenclature system, as indicated by the (9CI) designation. This nomenclature reflects the specific fusion pattern between the pyridine and pyridazine rings through a methano bridge connecting positions 4 and 6.
The Chemical Abstracts Service has assigned the unique registry number 155614-31-6 to this compound, providing unambiguous identification in chemical databases. The systematic name indicates that the pyridazine ring system serves as the parent structure, with the pyrido component fused at the [3,2-c] positions. The methano prefix describes the single-carbon bridge that creates the bicyclic framework characteristic of this compound class.
According to bicyclic naming conventions, the bridgehead carbons represent the connection points between the two ring systems. The numbering system begins at one bridgehead carbon and proceeds through the longest bridge to establish the positional designations used in the systematic name. This approach ensures consistent identification across different chemical databases and literature sources.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₈H₅N₃, representing a compact heterocyclic structure with a molecular weight of 143.15 grams per mole. This molecular composition indicates a high degree of unsaturation, consistent with the aromatic character of the fused ring system. The presence of three nitrogen atoms within an eight-carbon framework creates a nitrogen-rich heterocycle with potential for diverse chemical reactivity.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Chemical Abstracts Service Number | 155614-31-6 |
| Systematic Name | This compound(9CI) |
The molecular weight calculation confirms the empirical formula through precise mass determination. The relatively low hydrogen content (five hydrogen atoms) compared to the carbon framework reflects the aromatic nature of both ring systems and the presence of the methano bridge. This composition places the compound within the category of nitrogen-rich heterocycles that often exhibit interesting electronic properties due to the electron-withdrawing effects of the nitrogen atoms.
The degree of unsaturation for this molecular formula equals seven, accounting for the two aromatic rings and the additional unsaturation contributed by the nitrogen atoms. This high unsaturation index is characteristic of compounds in this class and influences both their chemical reactivity and physical properties. The molecular formula also suggests potential for coordination chemistry applications, given the multiple nitrogen donor sites available for metal binding.
Spectroscopic Characterization Techniques
Spectroscopic characterization of this compound relies primarily on nuclear magnetic resonance spectroscopy and infrared spectroscopy techniques. Nuclear magnetic resonance analysis provides detailed information about the hydrogen and carbon environments within the bicyclic framework. The aromatic protons are expected to appear in the characteristic downfield region between 7.0 and 9.0 parts per million in proton nuclear magnetic resonance spectra, similar to other pyridazine-containing compounds.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information by revealing the carbon framework connectivity. The aromatic carbons typically resonate between 120 and 160 parts per million, with the nitrogen-bearing carbons appearing at the lower end of this range due to the electron-withdrawing effects of the nitrogen atoms. The methano bridge carbon is expected to appear in a distinct region, facilitating structural confirmation.
Infrared spectroscopy provides information about functional group characteristics and ring vibrations. The aromatic carbon-nitrogen stretching vibrations typically appear in the 1400-1600 wavenumber region, while the carbon-hydrogen stretching modes occur around 3000-3100 wavenumbers. The fingerprint region below 1500 wavenumbers contains characteristic vibrations that can be used for compound identification and purity assessment.
Mass spectrometry techniques, particularly electron impact ionization, provide molecular ion confirmation and fragmentation patterns. The molecular ion peak at mass-to-charge ratio 143 would be expected for this compound, with characteristic fragmentation involving loss of nitrogen-containing fragments. These spectroscopic techniques collectively provide comprehensive structural characterization data for this heterocyclic system.
X-ray Crystallographic Studies
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of this compound in the solid state. Such studies would provide precise bond lengths, bond angles, and intermolecular packing arrangements that are crucial for understanding the compound's physical properties and potential applications. The crystallographic data would reveal the exact geometry of the methano bridge and its influence on the overall molecular conformation.
Single crystal X-ray diffraction analysis would determine the planarity of the fused ring system and any deviations from ideal aromatic geometry caused by the bridging methano group. The nitrogen positions within the pyridazine ring would be precisely located, providing insight into the electronic distribution and potential hydrogen bonding capabilities of the molecule. Crystal packing studies would reveal intermolecular interactions that influence solid-state properties.
The crystallographic analysis would also provide thermal parameters that indicate the rigidity or flexibility of different parts of the molecule. The methano bridge is expected to introduce some strain into the system, which would be quantifiable through detailed geometric analysis. Intermolecular distances and angles would provide information about potential π-π stacking interactions between aromatic rings in adjacent molecules.
Properties
CAS No. |
155614-31-6 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.149 |
InChI |
InChI=1S/C8H5N3/c1-2-7-8-5(4-9-11-7)3-6(1)10-8/h1-2,4H,3H2 |
InChI Key |
FGWIESJCELLDKJ-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=C(C=C2)N=NC=C31 |
Synonyms |
4,6-Methanopyrido[3,2-c]pyridazine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,6-Methanopyrido[3,2-c]pyridazine with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications:
Structural and Functional Insights
- Substituent Effects: Chlorine and methyl groups in pyridazine derivatives (e.g., 3-Chloro-4,6-dimethylpyridazine) increase electrophilicity and steric hindrance, improving interaction with biological targets like enzymes . In contrast, this compound lacks such substituents but derives stability from its fused methane bridge, which may reduce metabolic degradation in vivo .
- Biological Activity: Piperazine- or phenyl-substituted pyridazines (e.g., 3-Phenyl-6-(4-phenylpiperazinyl)pyridazine) exhibit tailored pharmacokinetics due to π-π stacking and hydrogen bonding capabilities, whereas rigid fused systems like thieno[3,2-c]pyridazine show enzyme inhibition via precise molecular recognition .
Preparation Methods
[4 + 2] Cycloaddition of α-Halogenated Hydrazones
A pivotal method for constructing the pyrido[3,2-c]pyridazine scaffold involves Cs₂CO₃-promoted [4 + 2] cycloaddition between α-halogenated N-tosylhydrazones and 5,6-unsubstituted 1,4-dihydropyridines. This reaction proceeds under mild conditions (room temperature to 50°C) with broad substrate tolerance, accommodating electron-donating and withdrawing groups on both reactants. For example, α-chloro-N-acylhydrazones react with 1,4-dihydropyridines in dichloromethane to yield 4,6-methanopyrido derivatives with >90% regioselectivity. The base (Cs₂CO₃) facilitates deprotonation and activates the dihydropyridine for nucleophilic attack, followed by cyclization and elimination of HCl.
Key Advantages :
-
Atomic economy : No stoichiometric byproducts beyond HCl.
-
Functional group compatibility : Tolerates esters, nitriles, and aryl halides.
Imine-Mediated Cyclization and Salt Formation
Ethanol Hydrogen Chloride-Assisted Ring Closure
A patent-pending approach synthesizes analogous thiophene-fused pyridines via imine intermediates, offering insights into methanopyridazine preparation. In this method, 2-thiophene ethylamine reacts with formaldehyde at 50–55°C to form an imine, which undergoes cyclization in ethanolic HCl (25–30%) at 65–75°C. Active carbon purification and recrystallization yield the hydrochloride salt with 94.3% purity. Adapting this protocol, substituting thiophene ethylamine with pyridine derivatives could enable 4,6-methanopyrido[3,2-c]pyridazine synthesis.
Optimization Data :
| Parameter | Range | Optimal Value |
|---|---|---|
| Reaction Temperature | 65–75°C | 70°C |
| HCl Concentration | 25–30% | 27% |
| Yield | 85–94.3% | 94.3% |
Malononitrile-Based Annulation Reactions
Pyridazinimine Derivative Cyclization
Pyridazinimines, derived from aryl diazonium chlorides and malononitrile, undergo cyclization with triethylamine to form pyrido[3,2-c]pyridazines. For instance, 4-chlorobenzenediazonium chloride reacts with malononitrile in ethanol under reflux, yielding 4-amino-1-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyridazine-3-carboxylate. Subsequent heating with malononitrile closes the methanopyrido ring via nucleophilic attack at the pyridazine C-3 position.
Mechanistic Insight :
-
Diazotization forms the diazonium salt.
-
Michael addition of malononitrile generates a hydrazone intermediate.
-
Base-induced cyclization eliminates ethanol, forming the bicyclic core.
Industrial and Environmental Considerations
Solvent and Waste Management
The patent method emphasizes sustainability by avoiding gaseous HCl and minimizing waste. Ethanol serves as a green solvent, while active carbon filtration reduces heavy metal contamination. For scale-up, continuous flow reactors could enhance the [4 + 2] cycloaddition’s efficiency by improving heat transfer and reducing reaction times .
Q & A
Q. Q1: What are the standard synthetic routes for preparing annulated pyridazine derivatives like 4,6-Methanopyrido[3,2-c]pyridazine?
Methodological Answer: Annulated pyridazines are typically synthesized via cyclization reactions. For example:
- Stepwise Cyclization : Starting with substituted pyridazinones, annulation is achieved using reagents like DMF-DMA (dimethylformamide dimethyl acetal) to form fused rings (e.g., furo[2,3-c]pyridazines) .
- Nitrene Intermediates : Thermal decomposition of aryl azides generates nitrenes, enabling pyrrolo[2,3-c]pyridazine formation .
- Triazole/Pyridazine Fusion : For triazolopyridazines, cyclization of hydrazides with mercaptans in POCl₃ under reflux yields fused systems .
Q. Table 1: Key Reaction Conditions for Pyridazine Annulation
Q. Q2: How can structural characterization of this compound derivatives be optimized?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and annulation patterns. For example, methyl groups in thiazolo-pyridines show distinct singlets at δ 2.5–3.0 ppm .
- X-ray Crystallography : Resolves ambiguous regiochemistry in fused systems (e.g., distinguishing pyrido[2,3-d] vs. [3,2-d] isomers) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas, especially for novel analogs .
Advanced Research Questions
Q. Q3: How can researchers address contradictory bioactivity data in pyridazine-based compounds?
Methodological Answer: Contradictions often arise from:
- Solubility/Purity Issues : Impurities like unreacted hydrazides (e.g., in triazolopyridazines) may skew bioassays. Use HPLC with UV detection (λ = 254 nm) to verify purity >95% .
- Structural Isomerism : Isomeric analogs (e.g., pyrido[3,2-d] vs. [2,3-d]) may exhibit divergent activities. Computational docking (e.g., AutoDock Vina) can predict binding modes to clarify mechanisms .
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests) across labs. For example, use Staphylococcus aureus ATCC 25923 as a control strain .
Q. Table 2: Case Study – Resolving Bioactivity Discrepancies
| Compound | Reported IC₅₀ (μM) | Resolved Issue | Reference |
|---|---|---|---|
| Triazolopyridazine A | 0.5 vs. 5.2 | Impurity (hydrazide, 8% by HPLC) | |
| Pyrido[3,2-d]pyrimidine B | 1.3 vs. 12.7 | Incorrect isomer assignment |
Q. Q4: What strategies improve yield in multi-step syntheses of complex pyridazine derivatives?
Methodological Answer:
- Intermediate Stabilization : Protect reactive amines with Boc groups during annulation to prevent side reactions .
- Catalytic Optimization : Use Pd(OAc)₂/XPhos for Suzuki couplings (e.g., aryl boronic acids) to enhance cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) for steps like oxadiazole formation .
Q. Example Workflow :
Step 1 : Synthesize pyridazine core via cyclization (POCl₃, 80°C).
Step 2 : Introduce substituents via Suzuki-Miyaura coupling (Pd catalyst, 100°C).
Step 3 : Purify intermediates by flash chromatography (hexane/EtOAc gradient) .
Q. Q5: How can computational methods guide the design of this compound analogs?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for electrochemical applications .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase binding pockets) to prioritize analogs for synthesis .
- QSAR Modeling : Correlate substituent electronegativity with antimicrobial activity (e.g., para-chloro groups enhance potency) .
Methodological Challenges and Solutions
Q. Q6: What are common pitfalls in analyzing NMR spectra of annulated pyridazines?
Answer:
- Overlapping Signals : Use DEPT-135 or 2D NMR (HSQC) to distinguish quaternary carbons in fused systems .
- Dynamic Effects : Conformational flexibility in solution may broaden peaks. Record spectra at higher temperatures (e.g., 60°C in DMSO-d₆) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
